molecular formula C9H9N3O B11915908 5-Hydrazinylquinolin-8-OL

5-Hydrazinylquinolin-8-OL

Cat. No.: B11915908
M. Wt: 175.19 g/mol
InChI Key: OVBMLYOBGWMNFW-UHFFFAOYSA-N
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Description

5-Hydrazinylquinolin-8-OL is a heterocyclic compound that belongs to the quinoline family It features a quinoline core with a hydrazine group at the 5-position and a hydroxyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylquinolin-8-OL typically involves the functionalization of quinoline derivatives. One common method is the reaction of 5-chloroquinolin-8-OL with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

    Starting Material: 5-chloroquinolin-8-OL

    Reagent: Hydrazine hydrate

    Conditions: Reflux in ethanol or methanol

    Product: this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinylquinolin-8-OL undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

5-Hydrazinylquinolin-8-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Hydrazinylquinolin-8-OL involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    5-Hydrazinoquinoline: Similar structure but lacks the hydroxyl group at the 8-position.

    8-Hydroxyquinoline: Lacks the hydrazine group at the 5-position but shares the hydroxyl group at the 8-position.

    5-Chloroquinolin-8-OL: Precursor in the synthesis of 5-Hydrazinylquinolin-8-OL.

Uniqueness: this compound is unique due to the presence of both the hydrazine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogues.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-hydrazinylquinolin-8-ol

InChI

InChI=1S/C9H9N3O/c10-12-7-3-4-8(13)9-6(7)2-1-5-11-9/h1-5,12-13H,10H2

InChI Key

OVBMLYOBGWMNFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)NN

Origin of Product

United States

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